Rhexifoline
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Overview
Description
Rhexifoline is an aromatic carboxylic acid and a member of pyridines.
Scientific Research Applications
1. Cardiac Metabolic Modulation in Chronic Heart Failure
Rhexifoline (perhexiline) is utilized as a cardiac metabolic agent, particularly in chronic heart failure (CHF). It functions by augmenting glucose metabolism and inhibiting muscle mitochondrial free fatty acid uptake, which increases metabolic efficiency. A study demonstrated that perhexiline treatment in CHF patients led to significant improvements in peak exercise oxygen consumption, quality of life, and left ventricular ejection fraction (Lee et al., 2005).
2. Anti-Tumor Effects in Colorectal Cancer
Rhexifoline has shown potential in the treatment of colorectal cancer (CRC). Its mechanism involves inhibiting changes in the metabolism of cancer cells. The drug's cytotoxic capacity was observed in CRC cell lines, indicating its potential as a repurposed drug for CRC management (Dhakal et al., 2022).
3. Impact on the Cardiac Proteome and Metabolome
Research on rhexifoline's impact on the cardiac proteome and metabolome reveals complex changes in murine hearts upon treatment. This involves activation of the pyruvate dehydrogenase complex and changes in levels of various metabolites, such as creatine and taurine. These findings suggest that perhexiline may cause a rebalancing of carbon and nucleotide phosphate fluxes in the heart (Yin et al., 2013).
4. Pharmacokinetics and Myocardial Uptake
The relationship between plasma rhexifoline concentrations and its uptake into the myocardium has been studied. This research highlights the importance of understanding the steady-state uptake of drugs like perhexiline into the human myocardium, which is a significant determinant of drug effect (Drury et al., 2014).
properties
CAS RN |
93915-32-3 |
---|---|
Product Name |
Rhexifoline |
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (5R,7R)-5-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-3-9(13)10-7(6)4-12-5-8(10)11(14)15-2/h4-6,9,13H,3H2,1-2H3/t6-,9-/m1/s1 |
InChI Key |
SEQJFRYHSZPDOC-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C(C=NC=C12)C(=O)OC)O |
SMILES |
CC1CC(C2=C(C=NC=C12)C(=O)OC)O |
Canonical SMILES |
CC1CC(C2=C(C=NC=C12)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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